molecular formula CH9N7O3 B14144076 Triaminoguanidine mononitrate CAS No. 4000-16-2

Triaminoguanidine mononitrate

Cat. No.: B14144076
CAS No.: 4000-16-2
M. Wt: 167.13 g/mol
InChI Key: UAGLZAPCOXRKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triaminoguanidine mononitrate is a chemical compound with the molecular formula CH₉N₇O₃ and a molecular weight of 167.1273 g/mol . It is known for its high nitrogen content and is often used in various scientific and industrial applications due to its energetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triaminoguanidine mononitrate can be synthesized through several methods. One common method involves the reaction of hydrazine hydrate with guanidine nitrate in the presence of nitric acid. The reaction is typically carried out at temperatures between 90°C and 98°C, with a pH of 7 . The process involves the following steps:

  • Mixing hydrazine hydrate and de-ionized water.
  • Adding nitric acid dropwise while maintaining the temperature below 40°C.
  • Adding guanidine nitrate and heating the mixture to 90°C.
  • Allowing the reaction to proceed for 1 hour at 95°C to 98°C.
  • Cooling the mixture to precipitate this compound crystals.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to achieve high yields and purity, often involving continuous monitoring and control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Triaminoguanidine mononitrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different nitrogen-rich compounds.

    Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.

    Substitution: It can undergo substitution reactions with various reagents to form substituted guanidine compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl isocyanates are commonly used in substitution reactions.

Major Products:

Scientific Research Applications

Triaminoguanidine mononitrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triaminoguanidine mononitrate involves its ability to release nitrogen gas upon decomposition, which is a key factor in its use as an energetic material. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .

Comparison with Similar Compounds

    Triaminoguanidine nitrate: Similar in structure but with different nitrate content.

    Tetrazoles: Nitrogen-rich compounds with similar energetic properties.

    Hydrazine derivatives: Compounds with similar reactivity and applications.

Uniqueness: Triaminoguanidine mononitrate is unique due to its specific nitrogen content and stability, making it particularly useful in applications requiring controlled release of nitrogen gas and high-energy output .

Properties

CAS No.

4000-16-2

Molecular Formula

CH9N7O3

Molecular Weight

167.13 g/mol

IUPAC Name

nitric acid;1,2,3-triaminoguanidine

InChI

InChI=1S/CH8N6.HNO3/c2-5-1(6-3)7-4;2-1(3)4/h2-4H2,(H2,5,6,7);(H,2,3,4)

InChI Key

UAGLZAPCOXRKPH-UHFFFAOYSA-N

Canonical SMILES

C(=NN)(NN)NN.[N+](=O)(O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.